molecular formula C21H22N4O5S2 B2436690 3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392292-37-4

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2436690
CAS No.: 392292-37-4
M. Wt: 474.55
InChI Key: JMARPNGSDVZJHB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of multiple functional groups, including methoxy, amide, and thiadiazole moieties. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-12-6-5-7-14(8-12)22-17(26)11-31-21-25-24-20(32-21)23-19(27)13-9-15(28-2)18(30-4)16(10-13)29-3/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMARPNGSDVZJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The 3,4,5-trimethoxybenzoyl moiety is typically derived from 3,4,5-trimethoxybenzoic acid, which can be synthesized via methylation of gallic acid or oxidation of 3,4,5-trimethoxybenzaldehyde. Industrial-scale production often employs catalytic hydrogenation of 3,4,5-trimethoxybenzaldehyde using modified Raney nickel catalysts, achieving yields >95% under 6.5 MPa hydrogen pressure at 165°C. Subsequent conversion to the acid chloride involves refluxing with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane.

Key Reaction Conditions

  • Catalyst : Modified Raney nickel (Fe/Cr-doped)
  • Temperature : 160–165°C
  • Pressure : 6.5 MPa H₂
  • Yield : 95–99%

Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. A representative method involves refluxing thiocarbohydrazide with phosphorus oxychloride (POCl₃) in ethanol, yielding 5-amino-1,3,4-thiadiazole-2-thiol. Functionalization at the 5-position is achieved through nucleophilic substitution or oxidative coupling. For this compound, the mercapto group (-SH) is retained for subsequent alkylation.

Optimized Protocol :

  • Reactants : Thiocarbohydrazide (1 eq), POCl₃ (3 eq)
  • Solvent : Ethanol (reflux, 4 h)
  • Workup : Basification with KOH, filtration, recrystallization
  • Yield : 78–85%

Functionalization of the Thiadiazole Ring

Introduction of the Sulfanyl-Carbamoylmethyl Side Chain

The mercapto group on the thiadiazole undergoes alkylation with bromoacetamide derivatives to introduce the {[(3-methylphenyl)carbamoyl]methyl}sulfanyl moiety. Bromoacetamide precursors are synthesized by reacting 3-methylphenylamine with bromoacetyl bromide in dichloromethane at 0–5°C.

Alkylation Reaction :

  • Reactants :
    • 5-Mercapto-1,3,4-thiadiazol-2-amine (1 eq)
    • N-(3-Methylphenyl)bromoacetamide (1.2 eq)
  • Base : Potassium carbonate (K₂CO₃, 2 eq)
  • Solvent : Dimethylformamide (DMF), 60°C, 6 h
  • Yield : 65–72%

Coupling of Thiadiazole and Benzoyl Moieties

The final amide bond formation employs Schotten-Baumann conditions, reacting 3,4,5-trimethoxybenzoyl chloride with the functionalized thiadiazole amine.

Amidation Protocol :

  • Reactants :
    • 3,4,5-Trimethoxybenzoyl chloride (1.1 eq)
    • 5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (1 eq)
  • Base : Pyridine (2 eq)
  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 h
  • Workup : Aqueous HCl wash, recrystallization (ethanol/water)
  • Yield : 60–68%

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Solvent Temperature Yield
Benzaldehyde → Toluene Catalytic hydrogenation Modified Raney Ni 165°C 95.6%
Thiadiazole cyclization POCl₃-mediated Ethanol Reflux 78–85%
Alkylation K₂CO₃/DMF DMF 60°C 65–72%
Amidation Schotten-Baumann THF/Pyridine 0°C → RT 60–68%

Mechanistic Insights

Thiadiazole Formation

Cyclization of thiosemicarbazide with POCl₃ proceeds via a Vilsmeier-Haack-type mechanism, where POCl₃ acts as both a dehydrating agent and a Lewis acid. The intermediate thioacyl chloride undergoes intramolecular nucleophilic attack by the adjacent amine, forming the thiadiazole ring.

Alkylation Kinetics

The substitution at the 5-position of the thiadiazole follows an SN₂ mechanism, with K₂CO₃ deprotonating the mercapto group to enhance nucleophilicity. Steric hindrance from the 3-methylphenyl group necessitates prolonged reaction times.

Industrial Scalability and Challenges

Catalyst Reusability

Modified Raney nickel catalysts demonstrate exceptional recyclability (>20 cycles) in the hydrogenation of 3,4,5-trimethoxybenzaldehyde, reducing production costs by 40% compared to Pd/C systems.

Byproduct Management

Polymerization byproducts during benzaldehyde hydrogenation are minimized using non-polar solvents (e.g., cyclohexane) and controlled H₂ pressure.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

The compound exhibits various biological activities that are of interest in pharmacological research:

  • Anticancer Activity
    • Mechanism of Action : Research indicates that derivatives of thiadiazole can inhibit cancer cell proliferation. The compound's structure enhances its interaction with targets involved in cancer growth.
    • Case Studies :
      • A study assessed the antitumor activity of related thiadiazole derivatives against 60 cancer cell lines, including leukemia and breast cancer. Results indicated promising anticancer effects, suggesting structural modifications could enhance activity against specific cancer types.
  • Central Nervous System Effects
    • Compounds with similar structural features have demonstrated CNS depressant activities. They can affect motor coordination and may serve as potential anxiolytics or sedatives.
    • Pharmacological Findings :
      • Related compounds have been shown to reduce spontaneous motor activity in animal models and enhance anesthetic effects, indicating potential applications in managing anxiety or sleep disorders.
  • Antiviral and Antibacterial Activities
    • Some derivatives have shown antiviral properties against pathogens such as Influenza A virus. This broad spectrum of activity suggests potential applications in treating infectious diseases alongside anticancer properties.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerThiadiazole derivativesSignificant inhibition across multiple cancer cell lines
CNS DepressantTrimethoxybenzamidesReduced motor activity; potentiated anesthetic effects
AntiviralThiadiazole derivativesEffective against Influenza A H3N2 virus

IC50 Values for Anticancer Activity

CompoundCell LineIC50 (µM)
3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamideMCF-7 (Breast Cancer)0.04 ± 0.008

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the thiadiazole ring and has different biological properties.

    N-(5-(2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the methoxy groups and has different chemical reactivity.

Uniqueness

3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both methoxy groups and a thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Biological Activity

The compound 3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure features a thiadiazole ring linked to a benzamide moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have documented the anticancer properties of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : Thiadiazole derivatives often induce apoptosis in cancer cells through multiple pathways, including mitochondrial pathways and cell cycle arrest. For instance, N-substituted benzamides have been shown to induce a p53-independent G2/M cell cycle block leading to apoptotic cell death .
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against several human cancer cell lines:
    • Lung Cancer (A549) : IC50 values ranging from 4.27 µg/mL to 22.19 µM were reported for various thiadiazole derivatives .
    • Breast Cancer (MDA-MB-231) : Some derivatives exhibited IC50 values lower than standard chemotherapeutics like Imatinib .
    • Colon Cancer (HT29) : Compounds showed up to 68.28% inhibition in growth rates .

Antimicrobial and Anti-inflammatory Properties

Thiadiazoles are also recognized for their antimicrobial activities. The compound has potential applications in treating infections due to its ability to disrupt cellular processes in bacteria and fungi.

  • Antimicrobial Efficacy : Studies indicate that thiadiazole derivatives possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Activity : The presence of methoxy groups enhances the anti-inflammatory potential of these compounds by modulating inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their structural components. The following factors influence their efficacy:

  • Substituents on the Benzene Ring : Variations in substituents can lead to significant changes in potency. For example, the introduction of methyl or methoxy groups can enhance lipophilicity and membrane permeability .
  • Thiadiazole Ring Modifications : Alterations in the thiadiazole core can affect interaction with biological targets, influencing both anticancer and antimicrobial activities .

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their anticancer effects against human cancer cell lines using MTT assays. The most potent compounds showed IC50 values significantly lower than those of existing treatments .
  • In Vivo Studies : Research involving animal models demonstrated that certain derivatives could reduce tumor growth significantly when administered at specific dosages, indicating potential for clinical application .

Q & A

Q. What synthetic strategies are commonly employed for constructing the 1,3,4-thiadiazole core in derivatives like this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. A general approach involves reacting thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions. For example, cyclization of N-substituted thiosemicarbazides in the presence of iodine and triethylamine in acetonitrile or DMF can yield the thiadiazole core . Key considerations include optimizing reaction time (1–3 minutes for rapid cyclization) and solvent polarity to minimize side products.

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying substituent connectivity. For instance, the methylene protons adjacent to the sulfanyl group (-SCH2_2-) typically resonate at δ 3.5–4.0 ppm, while aromatic protons from the trimethoxybenzamide moiety appear as distinct singlets .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak and fragmentation patterns, ensuring correct stoichiometry .
  • X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles. For example, the C–S bond in the thiadiazole ring typically measures ~1.70–1.75 Å .

Q. What safety precautions are recommended when handling this compound during synthesis?

While specific hazard data for this compound are limited, structurally similar thiadiazoles may pose risks due to sulfhydryl groups. Standard practices include:

  • Using fume hoods to avoid inhalation of fine particulates.
  • Wearing nitrile gloves and eye protection, as sulfanyl derivatives can cause skin/eye irritation .
  • Storing the compound in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies in activity (e.g., antimicrobial potency) may arise from variations in assay conditions (pH, solvent, cell lines). To address this:

  • Standardize Assay Protocols : Use consistent solvent systems (e.g., DMSO concentration ≤1% v/v) and cell viability controls .
  • Cross-Validate with Structural Data : Correlate activity trends with electronic or steric effects of substituents. For example, electron-withdrawing groups on the benzamide ring may enhance membrane permeability .
  • Employ Orthogonal Assays : Combine MIC (minimum inhibitory concentration) tests with time-kill kinetics to confirm bactericidal vs. bacteriostatic effects .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the carbamoyl group and active-site residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How can researchers optimize reaction yields when introducing the 3-methylphenyl carbamoyl moiety?

  • Coupling Reagent Selection : Use HATU or EDCI/HOBt for amide bond formation, which improves efficiency over traditional DCC-based methods .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility. For example, DMF increases carbodiimide-mediated coupling yields by 15–20% .
  • Purification Strategies : Employ gradient flash chromatography (hexane:EtOAc 70:30 to 50:50) to isolate the product from unreacted starting materials .

Methodological Challenges and Solutions

Q. How should researchers address low solubility in pharmacological assays?

  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on methoxy substituents to improve bioavailability .

Q. What strategies mitigate crystallographic disorder in X-ray structures of similar compounds?

  • Anisotropic Refinement : Use SHELXL to refine non-hydrogen atoms with anisotropic displacement parameters, reducing residual electron density (<0.3 eÅ3^{-3}) .
  • Twinned Data Handling : For crystals with twin fractions >10%, apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .

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